molecular formula C14H10Cl2N2O2S2 B3712941 2,5-DICHLORO-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE

2,5-DICHLORO-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE

Cat. No.: B3712941
M. Wt: 373.3 g/mol
InChI Key: BNIUFQGMAAEZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-N~1~-(6-methyl-1,3-benzothiazol-2-yl)-1-benzenesulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure containing both sulfur and nitrogen atoms. The compound also features two chlorine atoms and a sulfonamide group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N~1~-(6-methyl-1,3-benzothiazol-2-yl)-1-benzenesulfonamide typically involves multiple steps:

    Formation of Benzothiazole Ring: The initial step often involves the cyclization of o-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

    Sulfonamide Formation: The final step involves the reaction of the chlorinated benzothiazole derivative with a sulfonamide precursor, such as benzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or other reduced derivatives.

    Substitution: Products will vary depending on the nucleophile used, leading to a wide range of substituted benzothiazole derivatives.

Scientific Research Applications

2,5-Dichloro-N~1~-(6-methyl-1,3-benzothiazol-2-yl)-1-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N~1~-(6-methyl-1,3-benzothiazol-2-yl)-1-benzenesulfonamide is not fully understood but is believed to involve interactions with specific molecular targets:

    Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.

    Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and other critical functions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, lacking the sulfonamide and chlorine substituents.

    2,5-Dichlorobenzenesulfonamide: Similar structure but without the benzothiazole ring.

    6-Methylbenzothiazole: Lacks the sulfonamide and chlorine groups.

Uniqueness

2,5-Dichloro-N~1~-(6-methyl-1,3-benzothiazol-2-yl)-1-benzenesulfonamide is unique due to the combination of its benzothiazole ring, sulfonamide group, and chlorine atoms. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2S2/c1-8-2-5-11-12(6-8)21-14(17-11)18-22(19,20)13-7-9(15)3-4-10(13)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIUFQGMAAEZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-DICHLORO-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE
Reactant of Route 2
2,5-DICHLORO-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE

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